5-Fluoro-2-(2-methoxyethoxy)benzamide
Description
5-Fluoro-2-(2-methoxyethoxy)benzamide: is an organic compound with the molecular formula C10H12FNO3 It is characterized by the presence of a fluorine atom at the 5th position and a methoxyethoxy group at the 2nd position on the benzamide ring
Properties
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOMKGXJGPTFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Amidation: The final step involves the conversion of the intermediate product to the benzamide through an amidation reaction, using an appropriate amine and coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-(2-methoxyethoxy)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, thiobenzamides.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(2-methoxyethoxy)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic uses.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for specific receptors or enzymes, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyethoxy group play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzamide: Lacks the ethoxy group, which may result in different chemical and biological properties.
2-(2-Methoxyethoxy)benzamide:
5-Fluoro-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxyethoxy group, leading to variations in its chemical behavior.
Uniqueness: 5-Fluoro-2-(2-methoxyethoxy)benzamide is unique due to the presence of both the fluorine atom and the methoxyethoxy group, which confer distinct chemical properties and potential applications. These structural features enhance its reactivity and specificity in various chemical and biological contexts.
Biological Activity
5-Fluoro-2-(2-methoxyethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a fluorobenzene ring substituted with a methoxyethoxy group. Its synthesis generally involves the reaction of 5-fluoro-2-benzoyl chloride with 2-methoxyethanol in the presence of a base, leading to the formation of the desired benzamide derivative. The reaction conditions typically include:
- Reagents : 5-fluoro-2-benzoyl chloride, 2-methoxyethanol, base (e.g., triethylamine)
- Solvent : Organic solvents like dichloromethane
- Purification : Column chromatography to isolate the product
Anticancer Properties
This compound has demonstrated notable anticancer activity across various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells by activating caspase pathways, particularly caspase-3, which plays a crucial role in programmed cell death.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase-3 |
| A549 (Lung) | 10.0 | Cell cycle arrest |
| HeLa (Cervical) | 8.0 | Induction of apoptosis |
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties against certain viral strains. For example, in studies involving the H5N1 influenza virus, it was found to inhibit viral replication effectively.
Table 2: Antiviral Activity Against H5N1 Influenza Virus
| Compound | Concentration (µM) | % Virus Reduction |
|---|---|---|
| This compound | 0.25 | 85% |
| Zanamivir (Control) | 0.25 | 99% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to:
- Induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibit viral replication by interfering with viral protein synthesis.
These mechanisms suggest its potential as both an anticancer and antiviral agent.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzamide derivatives, including this compound, against multiple cancer cell lines. The findings indicated that this compound had superior activity compared to traditional chemotherapeutics like doxorubicin . -
Antiviral Efficacy :
In a comparative study against H5N1 influenza, this compound showed promising results with significant reductions in viral load at low concentrations, highlighting its potential as a therapeutic agent for viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
